

TL-895: A Comparative Benchmarking Analysis Against Novel BTK Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TL-895

Cat. No.: B15580299

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive comparison of the potency of **TL-895**, a covalent Bruton's tyrosine kinase (BTK) inhibitor, against a panel of novel BTK inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **TL-895**'s performance characteristics.

Introduction

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. The therapeutic landscape is rapidly evolving with the advent of next-generation BTK inhibitors, both covalent and non-covalent, designed to improve upon the efficacy and safety profiles of first-generation agents. **TL-895** is a potent and selective covalent inhibitor of BTK. This document benchmarks the potency of **TL-895** against other novel BTK inhibitors, providing supporting experimental data and detailed methodologies.

Data Presentation

The following tables summarize the biochemical potency (IC₅₀) and cellular activity of **TL-895** in comparison to other covalent and non-covalent BTK inhibitors.

Table 1: Biochemical Potency (IC₅₀) of BTK Inhibitors

Inhibitor	Type	BTK IC50 (nM)
TL-895	Covalent	4.9[1]
Ibrutinib	Covalent	~0.5 - 1.5
Acalabrutinib	Covalent	~3.1 - 5.1
Zanubrutinib	Covalent	~0.5
Pirtobrutinib	Non-covalent	Low nanomolar
Nemtabrutinib	Non-covalent	Potent inhibitor of wild-type and C481S-mutated BTK
Fenebrutinib	Non-covalent	Potent, highly selective

Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. This table is for illustrative purposes.

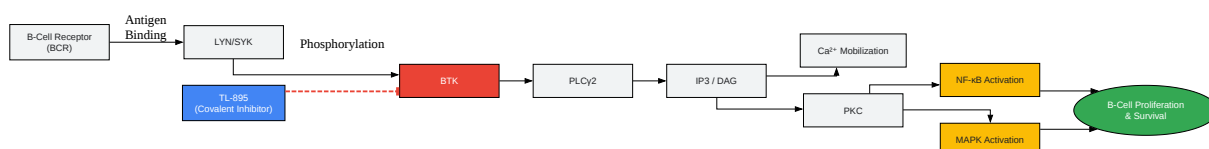
Table 2: Kinase Selectivity Profile of **TL-895**

Kinase	Inhibition (nM)
BTK	4.9[1]
BMX	1.6
BLK	10-39
ERBB4	10-39
TEC	10-39
TXK	10-39
CSK	No inhibition
EGFR	No inhibition

This data highlights the high selectivity of **TL-895**.[\[1\]](#)

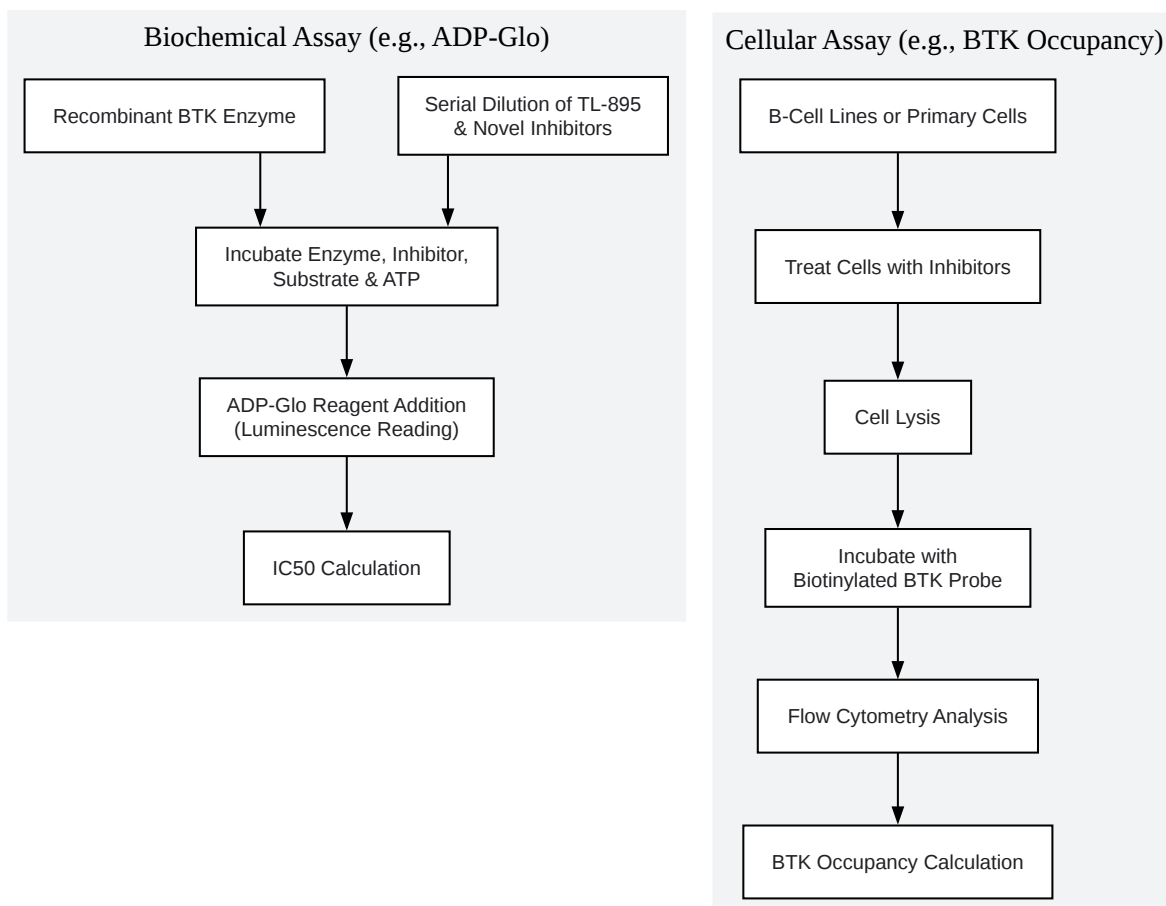
Signaling Pathway and Experimental Workflow

To provide a clear understanding of the underlying biology and experimental procedures, the following diagrams illustrate the BTK signaling pathway and a typical workflow for assessing BTK inhibitor potency.



[Click to download full resolution via product page](#)

Caption: Simplified BTK signaling pathway and the inhibitory action of **TL-895**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BTK inhibitor TL-895 inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]
- To cite this document: BenchChem. [TL-895: A Comparative Benchmarking Analysis Against Novel BTK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580299#benchmarking-tl-895-s-potency-against-novel-btk-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com